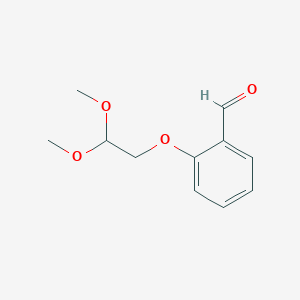
2-DIMETHOXYETHOXYBENZALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-DIMETHOXYETHOXYBENZALDEHYDE: is an organic compound with the molecular formula C₁₁H₁₄O₄ . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethoxyethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-DIMETHOXYETHOXYBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed:
Oxidation: 2-(2,2-Dimethoxyethoxy)benzoic acid.
Reduction: 2-(2,2-Dimethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-DIMETHOXYETHOXYBENZALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of fragrances, dyes, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(2,2-dimethoxyethoxy)benzaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of different products. The aldehyde group is particularly reactive, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
Comparison: 2-DIMETHOXYETHOXYBENZALDEHYDE is unique due to the presence of the 2-(2,2-dimethoxyethoxy) group, which imparts different chemical properties compared to other dimethoxybenzaldehydes. This substitution can affect the compound’s reactivity, solubility, and overall chemical behavior .
Propriétés
Numéro CAS |
74401-08-4 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(2,2-dimethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-6-4-3-5-9(10)7-12/h3-7,11H,8H2,1-2H3 |
Clé InChI |
LAGNMMFIIZYAAU-UHFFFAOYSA-N |
SMILES canonique |
COC(COC1=CC=CC=C1C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















